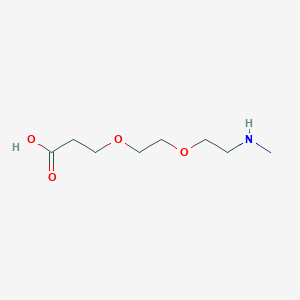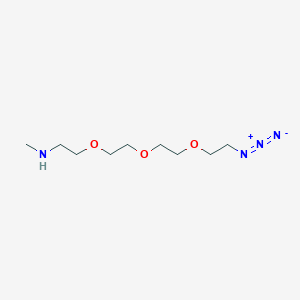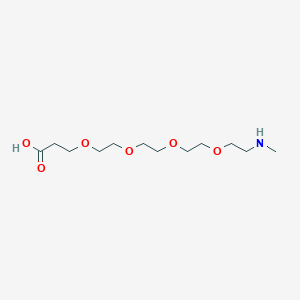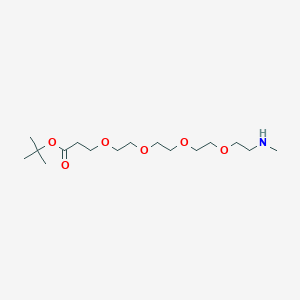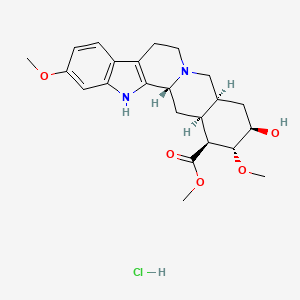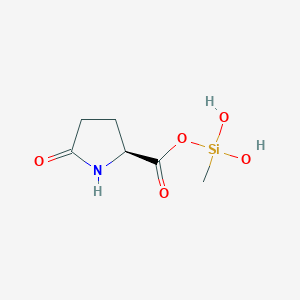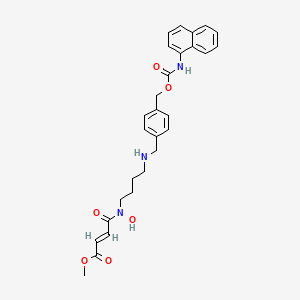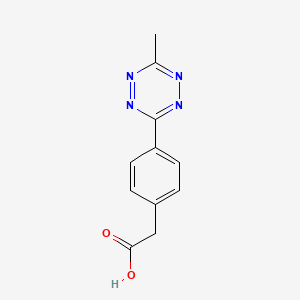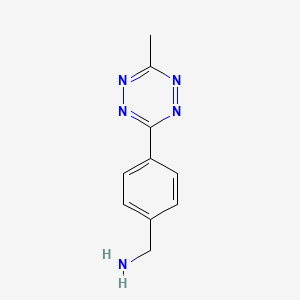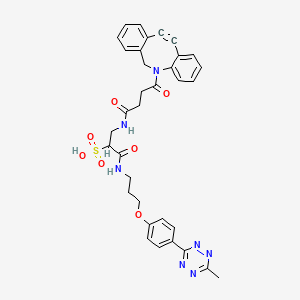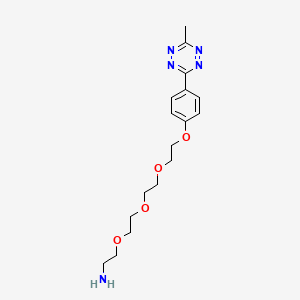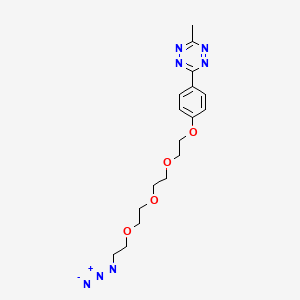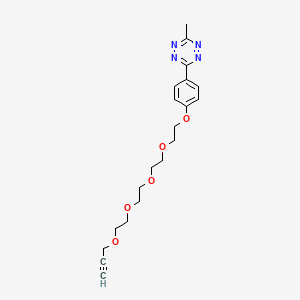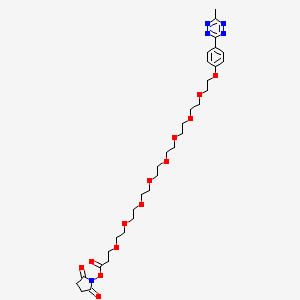
Mitoquinone-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitoquinone-cyclodextrin is a 1:1 molar ratio complex of Mitoquinone mesylate with cyclodextrin. Mitoquinone mesylate, also known as MitoQ or MitoQ10; is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage. MitoQ comprises a positively charged lipophilic cation that drives its extensive accumulation within the negatively charged mitochondria inside cells. Note: pure MitoQ10 is a tar-like or waxy semi-solid and very hard to transfer between containers. For the convenience of use, we supply Mitoquinone mesylate-cyclodextrin as 1:1 molar ratio (or 1:1.67, w/w). Mitoquinone mesylate-cyclodextrin is a solid powder, which is more stable and convenience for use.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
Mitoquinone-cyclodextrin has been studied for its potential role in Alzheimer's Disease (AD). Research indicates that mitochondrial dysfunction and oxidative stress contribute significantly to AD's progression. Mitoquinone (mitoquinone mesylate), a novel mitochondria-targeted antioxidant, has demonstrated efficacy in preventing AD-like pathology in mouse cortical neurons and in a transgenic mouse model of AD. It attenuated β-amyloid-induced neurotoxicity and prevented cognitive decline, oxidative stress, Aβ accumulation, astrogliosis, synaptic loss, and caspase activation in these models, suggesting its potential therapeutic role in diseases involving oxidative stress and metabolic failure, like AD (McManus, Murphy, & Franklin, 2011).
Pancreatic β-cell Function and Energetics
Mitoquinone has been reported to influence pancreatic islet morphology and insulin secretion dynamics, particularly in the context of high-fat-fed obese mice. It reduced oxidative stress, improved liver function, decreased the demand for insulin, and reduced islet size, highlighting its potential for mitigating weight gain and enhancing liver function (Imai et al., 2018).
Neuroprotection in Traumatic Brain Injury
Mitoquinone has shown neuroprotective effects in models of traumatic brain injury (TBI). It reduced neuronal apoptosis and inflammation and activated the Nrf2-ARE signaling pathway, which could be an underlying mechanism for its neuroprotective properties (Zhou et al., 2018).
Cyclodextrin-based Pharmaceutical Applications
Cyclodextrins, particularly in their conjugated forms, have significant pharmaceutical applications. They are known for their ability to form water-soluble inclusion complexes with small molecules and portions of large compounds, thereby improving drug bioavailability and delivery, particularly in treating neurological diseases (Davis & Brewster, 2004).
Anticancer Properties
Mitoquinone has been studied for its potential anticancer activity, particularly in breast cancer cells. It induced autophagy and apoptosis through oxidative stress mechanisms and influenced the autophagy-related protein LC3-II, suggesting its efficacy as a novel anticancer agent (Rao et al., 2010).
Eigenschaften
CAS-Nummer |
845959-52-6 |
|---|---|
Produktname |
Mitoquinone-cyclodextrin |
Molekularformel |
C80H117O42PS |
Molekulargewicht |
1813.8078 |
IUPAC-Name |
(10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate with cyclodextrin. |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+;;/m0../s1 |
InChI-Schlüssel |
PQSSUSXOSOIMGL-PTOJYDMNSA-M |
SMILES |
O=C(C(CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=C4C)C(OC)=C(OC)C4=O.CS(=O)([O-])=O.O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](O)[C@@H](O)[C@H](O7)[C@@H](CO)O6)[C@@H](CO)O[C@@H]5O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@@H]9[C@@H](O)[C@H](O)[C@H](O[C@@H]%10[C@@H](O)[C@H](O)[C@H](O[C@@H]%11[C@@H](O)[C@H](O)[C@H](O[C@@H]%12[C@@H](O)[C@H](O)[C@H]7O[C@H]%12CO)O[C@H]%11CO)O[C@H]%10CO)O[C@H]9CO)O[C@@H]8CO |
Aussehen |
Yellow to brown solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mitoquinone mesylate-cyclodextrin; MitoQ; Mito Q10; MitoQ10; MitoQ-10; Mitoubiquinone mesylate; Mitoquinone methanesulfonate; Mitoquinone mesylate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



